Des-(5-Chlorothiophene-2-carboxamide) N-Isoindoline-1,3-dione 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol

Description

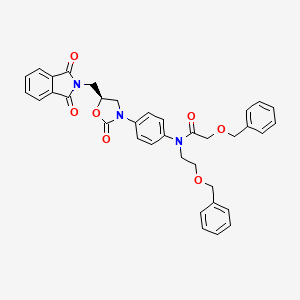

Des-(5-Chlorothiophene-2-carboxamide) N-Isoindoline-1,3-dione 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol (hereafter referred to by its full name) is a structurally modified derivative of the anticoagulant Rivaroxaban. Rivaroxaban, a direct Factor Xa inhibitor, is widely used for thromboembolic disorders . This derivative is characterized by the removal of the 5-chlorothiophene-2-carboxamide moiety and the introduction of benzyloxy groups at specific positions, along with a diol modification. Such structural changes are often associated with impurities or metabolites generated during synthesis or metabolic pathways .

The compound is primarily utilized in analytical chemistry as a reference standard for quality control during pharmaceutical manufacturing . Its synthesis involves complex regioselective modifications of the parent Rivaroxaban scaffold, though detailed synthetic protocols are restricted due to patent protections .

Properties

Molecular Formula |

C36H33N3O7 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

N-[4-[(5S)-5-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |

InChI |

InChI=1S/C36H33N3O7/c40-33(25-45-24-27-11-5-2-6-12-27)37(19-20-44-23-26-9-3-1-4-10-26)28-15-17-29(18-16-28)38-21-30(46-36(38)43)22-39-34(41)31-13-7-8-14-32(31)35(39)42/h1-18,30H,19-25H2/t30-/m1/s1 |

InChI Key |

MRVGBIJAYDOQRO-SSEXGKCCSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN5C(=O)C6=CC=CC=C6C5=O |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN5C(=O)C6=CC=CC=C6C5=O |

Origin of Product |

United States |

Biological Activity

Des-(5-Chlorothiophene-2-carboxamide) N-Isoindoline-1,3-dione 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a complex compound with significant implications in the field of anticoagulation therapy. This article explores its biological activity, particularly focusing on its mechanism, efficacy, safety profile, and relevant case studies.

Overview of Rivaroxaban

Rivaroxaban is a direct oral anticoagulant (DOAC) that functions as an inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade. Its primary applications include the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke prevention in patients with atrial fibrillation. The compound's structural modifications, including the addition of the benzyloxy and chlorothiophene groups, enhance its pharmacological properties.

Rivaroxaban exerts its effect by selectively inhibiting Factor Xa, which plays a pivotal role in both the intrinsic and extrinsic pathways of coagulation. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent clot development. The incorporation of additional moieties in Des-(5-Chlorothiophene-2-carboxamide) N-Isoindoline-1,3-dione may further optimize its binding affinity or bioavailability.

Efficacy

Clinical studies have demonstrated that rivaroxaban is effective in reducing the risk of thromboembolic events compared to traditional anticoagulants like warfarin. A meta-analysis indicated that rivaroxaban treatment resulted in a 19% lower risk of stroke or systemic embolism compared to warfarin . Furthermore, extended prophylaxis with rivaroxaban has shown superior outcomes in preventing venous thromboembolism (VTE) compared to enoxaparin .

Safety

The safety profile of rivaroxaban is generally favorable; however, it is associated with a higher incidence of gastrointestinal bleeding compared to warfarin . The risk of major bleeding events, while present, is often mitigated by careful patient selection and monitoring.

Case Studies

- Inherited Thrombophilia Case Study : A 27-year-old female with a history of intravenous drug use was treated with rivaroxaban for MRSA endocarditis. Despite concerns regarding anticoagulation therapy in her case, rivaroxaban was deemed the best option due to its once-daily dosing regimen and lack of monitoring requirements .

- Duplicate Anticoagulation Therapy : A 62-year-old male experienced unintentional duplicate therapy with warfarin and rivaroxaban. This case highlighted the complexities involved in managing anticoagulation therapies and emphasized the need for careful medication reconciliation .

Research Findings

Recent research has focused on optimizing rivaroxaban's pharmacokinetic properties through various structural modifications. For instance, studies have shown that compounds similar to Des-(5-Chlorothiophene-2-carboxamide) N-Isoindoline-1,3-dione exhibit potent FXa inhibition and improved oral bioavailability .

Additionally, physiologically-based pharmacokinetic models have been developed to predict drug-drug interactions involving rivaroxaban, showcasing its role as a substrate for cytochrome P450 enzymes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related Rivaroxaban derivatives:

Key Observations:

- Chlorine Removal : Deschlororivaroxaban (Impurity E) lacks the chlorine atom critical for Rivaroxaban’s binding affinity to Factor Xa, resulting in reduced anticoagulant activity .

- Benzyloxy Modifications : The target compound’s benzyloxy substitutions and isoindoline-dione moiety likely disrupt interactions with Factor Xa’s active site, rendering it pharmacologically inactive .

Pharmacokinetic and Functional Insights

- Rivaroxaban : Exhibits high oral bioavailability and predictable pharmacokinetics, with renal excretion as a major elimination pathway .

- Deschlororivaroxaban : While structurally similar, the absence of chlorine reduces its binding efficacy, as chlorine is crucial for hydrophobic interactions in the Factor Xa binding pocket .

- Diol Metabolite : Hydroxylation may alter metabolic stability, though its anticoagulant activity remains uncharacterized .

- Open Chain Dithiophene Analog : The extended dithiophene chain could sterically hinder Factor Xa binding, though experimental data are lacking .

Analytical and Regulatory Considerations

- Target Compound : Classified as a reference standard for impurity profiling in Rivaroxaban manufacturing. Its synthesis is restricted under patent laws, limiting commercial availability .

- Regulatory Status : Compounds like Rivaroxaban Diol and Deschlororivaroxaban are monitored as pharmacopeial impurities to ensure drug safety and efficacy .

Preparation Methods

Reaction of 5-Chlorothiophene-2-carboxylic Acid with Sulfonylating Agents

- The initial step involves the reaction of 5-chlorothiophene-2-carboxylic acid or its salts with sulfonylating agents to form sulfonyl ester intermediates. This step is critical for activating the acid moiety for subsequent coupling reactions.

- Sulfonylating agents typically have the formula Va or Vb, where R represents alkyl, cycloalkyl, haloalkyl, aralkyl, or substituted/unsubstituted aryl groups.

- This reaction is carried out under controlled temperature conditions to ensure high yield and purity of the sulfonyl ester intermediate.

Coupling with 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one

- The sulfonyl ester intermediate is then condensed with the amine-containing morpholine derivative, which is a key chiral intermediate in rivaroxaban synthesis.

- This condensation forms the amide bond central to the compound's structure, yielding rivaroxaban or its derivatives.

- The reaction is typically conducted in solvents such as ethers, alcohols, ketones, or their mixtures, with bases like sodium carbonate to facilitate coupling.

Formation of the Isoindoline-1,3-dione (Phthalimide) Moiety

- The isoindoline-1,3-dione ring system (phthalimide) is introduced via reaction with glycidyl phthalimide or (S)-glycidyl phthalimide intermediates.

- This step often involves nucleophilic ring-opening of the epoxide by amine groups, followed by cyclization to form the phthalimide structure.

- The benzyloxy substituents are incorporated through protection/deprotection strategies or direct alkylation with benzyloxyethyl groups.

Q & A

Q. What are the recommended analytical methods for assessing the purity of Rivaroxaban Diol in synthetic samples?

High-performance liquid chromatography (HPLC) with UV detection is the standard method for purity assessment, validated against reference standards. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to cross-verify molecular weight and functional groups. Ensure mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve peaks for the diol metabolite and its impurities .

Q. How can researchers optimize the synthesis yield of Rivaroxaban Diol?

Key parameters include reaction temperature control (25–30°C for hydrolysis steps), stoichiometric ratios of starting materials (e.g., Rivaroxaban to hydrolyzing agents), and pH adjustment during diol formation. Use catalytic agents like sodium acetate in acetic acid to accelerate hydrolysis while minimizing side reactions. Monitor intermediates via thin-layer chromatography (TLC) for real-time yield assessment .

Q. What handling precautions are critical to prevent degradation during experiments with Rivaroxaban Diol?

Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to avoid hydrolysis or oxidation. During handling, use anhydrous solvents and maintain low humidity (<30%) in reaction environments. Avoid prolonged exposure to light, as benzyloxy groups may undergo photodegradation .

Advanced Research Questions

Q. How can conflicting NMR data for Rivaroxaban Diol be resolved during structural elucidation?

Discrepancies in NMR signals (e.g., overlapping peaks for benzyloxy groups) require advanced techniques:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Variable-temperature NMR to reduce signal broadening caused by conformational flexibility.

- Deuterium exchange experiments to identify labile protons (e.g., hydroxyl groups). Cross-validate with high-resolution MS (HRMS) to confirm molecular formula .

Q. What strategies are effective for synthesizing and characterizing degradation impurities of Rivaroxaban Diol?

Impurities (e.g., des-benzyl derivatives or oxidized metabolites) can be synthesized via:

- Hydrolysis : React Rivaroxaban Diol with 0.1M HCl/NaOH at 40°C for 24 hours to generate hydrolytic impurities.

- Photodegradation : Expose to UV light (254 nm) in methanol to produce photo-oxidation byproducts. Characterize impurities using HPLC-MS/MS and compare retention times/fragmentation patterns with reference standards .

Q. How can computational modeling predict the metabolic pathways of Rivaroxaban Diol in vivo?

Use density functional theory (DFT) to simulate bond dissociation energies for sites prone to enzymatic cleavage (e.g., benzyloxy or isoindoline-dione moieties). Molecular docking with cytochrome P450 enzymes (CYP3A4, CYP2J2) can predict oxidation sites. Validate predictions with in vitro microsomal assays .

Q. What experimental designs mitigate data variability in stability studies of Rivaroxaban Diol?

- Forced degradation studies : Test under ICH-recommended conditions (acid/base, oxidative, thermal, photolytic).

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, pH, and humidity.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Q. How can AI tools enhance the synthesis and purification of Rivaroxaban Diol?

Machine learning algorithms (e.g., neural networks) trained on reaction databases can predict optimal solvent systems or catalyst combinations. AI-driven process simulation in COMSOL Multiphysics® models heat/mass transfer during crystallization to improve yield and particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.